6-Bromohexyltriethylammonium bromide
Description
Overview of Quaternary Ammonium (B1175870) Salts with Extended Alkyl Chains
Long-chain quaternary ammonium salts are amphiphilic molecules, meaning they possess both a hydrophilic (water-loving) and a hydrophobic (water-fearing) part. The quaternary ammonium head group is hydrophilic, while the long alkyl chain is hydrophobic. This dual nature is the primary driver of their diverse applications.
Academic Significance of Alkylammonium Bromide Structures
The academic significance of alkylammonium bromide structures is rooted in their versatility and the tunability of their properties. Researchers are particularly interested in the structure-activity relationship, investigating how modifications to the alkyl chain length and the nature of the other organic substituents on the nitrogen atom affect the compound's performance in different roles.
One of the most prominent areas of research is their application as phase transfer catalysts (PTCs) . theaic.org In a heterogeneous reaction system with two immiscible phases (e.g., aqueous and organic), the reaction rate is often slow due to the limited contact between reactants. QABs can facilitate the transfer of a reactant from one phase to another, thereby accelerating the reaction. theaic.org The lipophilic alkyl chains allow the cation to be soluble in the organic phase, while the positively charged nitrogen can pair with an anion from the aqueous phase, carrying it into the organic phase to react.
Furthermore, many long-chain QABs are investigated for their potential as ionic liquids (ILs) . nih.govresearchgate.netnih.gov Ionic liquids are salts with melting points below 100 °C, and they are considered "green" solvents due to their low vapor pressure. The properties of these ILs, such as viscosity and polarity, can be finely tuned by altering the structure of the cation and anion.
Positioning of 6-Bromohexyltriethylammonium Bromide within Current Research Trends
This compound, with its hexyl chain, falls into the category of a mid-length chain quaternary ammonium salt. Its structure, featuring a terminal bromine atom on the alkyl chain, makes it a bifunctional compound. This dual functionality is a key aspect of its relevance in current research. The quaternary ammonium group provides the classic properties of a cationic surfactant and phase transfer catalyst, while the terminal bromo group offers a reactive site for further chemical modification.
This compound and its analogs are being explored in several research domains:
Functionalized Ionic Liquids: The presence of the bromo group allows for its use as a precursor in the synthesis of task-specific ionic liquids. The bromine can be substituted by other functional groups to create ionic liquids with desired properties for specific applications, such as in extraction or catalysis.
Surface Modification: Research on structurally similar compounds, such as (6-Bromohexyl)trimethylammonium Bromide, has shown their use as cationic surfactants for modifying the surface of materials like zeolites. researchgate.net This modification can enhance the material's performance in catalytic applications. researchgate.net The triethyl version is expected to have similar, if not enhanced, capabilities due to the slightly larger and more lipophilic nature of the ethyl groups compared to methyl groups.
Precursors for Novel Materials: The reactive bromo group allows this compound to be incorporated into larger molecular architectures, including polymers and other complex organic structures. This opens up possibilities for creating new materials with tailored properties.
Below is a table summarizing the key properties of this compound.
| Property | Value |
| CAS Number | 161097-76-3 |
| Molecular Formula | C12H27Br2N |
| Molecular Weight | 345.16 g/mol |
| IUPAC Name | 6-bromohexyl(triethyl)azanium;bromide |
| Appearance | Reported as an oil |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
6-bromohexyl(triethyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27BrN.BrH/c1-4-14(5-2,6-3)12-10-8-7-9-11-13;/h4-12H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPZNVBPHMFWPG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CCCCCCBr.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675727 | |
| Record name | 6-Bromo-N,N,N-triethylhexan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161097-76-3 | |
| Record name | 6-Bromo-N,N,N-triethylhexan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization
Strategies for the Synthesis of 6-Bromohexyltriethylammonium Bromide
The primary route for synthesizing this compound and related ω-bromoalkylammonium bromides is through quaternization reactions. This involves the reaction of a tertiary amine with a dihaloalkane.
Quaternization Reactions and Reaction Optimization
The synthesis of this compound is achieved via a quaternization reaction. This typically involves the reaction of triethylamine (B128534) with 1,6-dibromohexane (B150918). The reaction stoichiometry is a critical factor to control, as the use of an excess of the dihaloalkane can lead to the formation of a bis-quaternary ammonium (B1175870) salt. To favor the formation of the desired mono-quaternary ammonium salt, a molar excess of 1,6-dibromohexane relative to triethylamine is generally used.
Reaction optimization involves a systematic study of various parameters to maximize the yield and purity of the product. Key parameters that are often optimized include:
Solvent: The choice of solvent can significantly influence the reaction rate and yield. Polar aprotic solvents such as acetonitrile, acetone, or ethanol are commonly employed to facilitate the quaternization process.
Temperature: The reaction is typically carried out at elevated temperatures, often under reflux conditions, to increase the reaction rate.
Reaction Time: The duration of the reaction is monitored to ensure the completion of the reaction while minimizing the formation of byproducts.
Molar Ratio of Reactants: As mentioned, the ratio of 1,6-dibromohexane to triethylamine is a crucial parameter to control the degree of quaternization.
A general synthetic scheme for the quaternization reaction is as follows:
Synthesis of Related ω-Bromoalkylammonium Bromides, including the Trimethyl Analogue
The synthetic strategy for this compound can be extended to produce a variety of related ω-bromoalkylammonium bromides by varying the tertiary amine and the dihaloalkane. A prominent and well-studied analogue is (6-bromohexyl)trimethylammonium bromide.
The synthesis of (6-bromohexyl)trimethylammonium bromide is typically accomplished by reacting 1,6-dibromohexane with trimethylamine. google.com The reaction is often carried out in a suitable solvent like ethanol. google.com Optimization of this reaction has been explored by varying the temperature, molar ratio of reactants, and the choice of solvent for purification.
For instance, studies have shown the effect of temperature on the yield of the reaction between 1,6-dibromohexane and an aqueous solution of trimethylamine in ethanol. google.com
| Temperature (°C) | Reaction Time (h) | Yield (%) |
| 40 | 6 | 85.3 |
| 50 | 6 | 92.1 |
| 60 | 6 | 96.5 |
| 70 | 6 | 96.8 |
This table illustrates the impact of temperature on the yield of a related trimethyl analogue, demonstrating a common optimization parameter. google.com
Furthermore, the molar ratio of trimethylamine to 1,6-dibromohexane has been shown to influence the product distribution, with different ratios favoring either the mono- or bis-quaternary ammonium salt. google.com The choice of solvent for washing the crude product, such as ethyl acetate, can also impact the final yield and purity of the desired ω-bromoalkylammonium bromide. google.com
Functionalization and Derivatization Pathways
The presence of a terminal bromoalkyl group in this compound and its analogues makes them valuable intermediates for further chemical modifications. These modifications are primarily centered around alkylation reactions and their incorporation into larger molecular architectures.
Alkylation Reactions in Organic Synthesis
The terminal bromine atom in this compound serves as a reactive site for nucleophilic substitution reactions. This allows the compound to act as an alkylating agent, introducing the hexyltriethylammonium moiety onto various nucleophiles. This functionality is a key feature in organic synthesis for the construction of more complex molecules.
While specific examples detailing the use of this compound as an alkylating agent are not extensively documented in the provided search results, the reactivity of alkyl bromides is a fundamental concept in organic chemistry. atamanchemicals.com It is expected to react with a wide range of nucleophiles, such as amines, thiols, and carbanions, to form new carbon-heteroatom or carbon-carbon bonds. atamanchemicals.com The quaternary ammonium group can also act as a phase-transfer catalyst in certain reactions.
Incorporation into Polymeric Architectures (e.g., Quaternization of Poly(allylamine) and Poly(ether ketone) Backbones using the Trimethyl Analogue)
A significant application of ω-bromoalkylammonium bromides, particularly the trimethyl analogue, (6-bromohexyl)trimethylammonium bromide, is in the modification of polymers. smolecule.com This process, known as quaternization, introduces cationic charges onto the polymer backbone, which can significantly alter the polymer's properties, such as its solubility and ion-exchange capacity.
For example, (6-bromohexyl)trimethylammonium bromide has been used to functionalize polymers to create cationic conjugated polymers with good water solubility and strong light absorption, making them suitable for applications in light-emitting diodes (LEDs) and organic photovoltaics (OPVs). smolecule.com
The quaternization of poly(ether ether ketone) (PEEK) is another notable example. PEEK is a high-performance polymer known for its excellent thermal and chemical stability. researchgate.net To prepare anion exchange membranes for applications like fuel cells, PEEK can be first chloromethylated and then quaternized with an amine. researchgate.net While the direct use of this compound is not specified, the trimethyl analogue serves as a model for this type of modification. This functionalization introduces quaternary ammonium groups, which are essential for ion conduction in these membranes. researchgate.netresearchgate.net
The general scheme for the quaternization of a polymer backbone (P) with a reactive group (X) using an ω-bromoalkylammonium bromide is as follows:
This derivatization pathway allows for the tailoring of polymer properties for specific applications by incorporating the desired ammonium functionality.
Mechanistic Investigations of Chemical Reactivity
Role as an Alkylating Agent in Complex Chemical Syntheses
6-Bromohexyltriethylammonium bromide serves as a versatile alkylating agent, introducing a hexyltriethylammonium bromide fragment into various molecular architectures. This capability is particularly valuable in the synthesis of functionalized materials and molecules with tailored properties.
One significant application of this compound is in the preparation of phase-transfer catalysts (PTCs). Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. Quaternary ammonium (B1175870) salts are a prominent class of PTCs. The lipophilic alkyl chains and the hydrophilic charged head of the ammonium salt enable the transport of anionic nucleophiles from the aqueous phase to the organic phase, where the reaction with an organic substrate can occur. This compound can be used to synthesize more complex, task-specific PTCs by reacting its bromoalkyl group with other molecules, thereby anchoring the triethylammonium (B8662869) bromide functionality onto a larger structure.
The structure of the quaternary ammonium cation can influence the reaction pathway and product distribution. For instance, in the alkylation of ambident nucleophiles, the size and nature of the quaternary ammonium cation can affect the ratio of C-alkylation to O-alkylation products. While specific studies on this compound are not extensively documented, the general principles of phase-transfer catalysis suggest its utility in this context.
Another area where this compound finds application as an alkylating agent is in the synthesis of functionalized ionic liquids. Ionic liquids are salts with melting points below 100 °C, and they are explored as green solvents and catalysts in a variety of chemical processes. By reacting the bromohexyl group with various nucleophiles, novel ionic liquids with specific functionalities can be synthesized. For example, reaction with an imidazole (B134444) derivative would yield a dicationic ionic liquid with an imidazolium (B1220033) and a triethylammonium cation linked by a hexyl chain. Such functionalized ionic liquids can exhibit unique physicochemical properties and enhanced performance in specific applications.
The table below summarizes the role of this compound as an alkylating agent in the synthesis of different classes of compounds.
| Class of Compound Synthesized | Role of this compound | Example of Transformation |
| Phase-Transfer Catalysts | Introduces a quaternary ammonium moiety onto a support or another molecule. | Reaction of the bromohexyl group with a polymer backbone to create a solid-supported PTC. |
| Functionalized Ionic Liquids | Provides a cationic head group and a reactive handle for further functionalization. | Alkylation of N-methylimidazole to form a dicationic ionic liquid. |
| Modified Surfaces | Covalently attaches a quaternary ammonium salt to a surface for antimicrobial or antistatic properties. | Grafting onto silica (B1680970) or polymer surfaces through reaction of the bromo group. |
Examination of Nucleophilic Substitution Mechanisms
The primary mode of reaction for the bromohexyl group in this compound is through nucleophilic substitution. In these reactions, a nucleophile displaces the bromide ion, which is a good leaving group. The mechanism of this substitution can be either bimolecular (S(_N)2) or unimolecular (S(_N)1), depending on the reaction conditions and the nature of the nucleophile and substrate.
Given that the bromine atom is attached to a primary carbon in the hexyl chain, the S(_N)2 mechanism is generally favored. In an S(_N)2 reaction, the nucleophile attacks the carbon atom bearing the bromine from the backside, leading to an inversion of stereochemistry if the carbon were chiral. The reaction rate is dependent on the concentrations of both the substrate (this compound) and the nucleophile.
The general scheme for an S(_N)2 reaction involving this compound can be represented as:
Nu + Br-(CH(_2))(_6)-N(C(_2)H(_5))(_3) Br → Nu-(CH(_2))(_6)-N(C(_2)H(_5))(_3) Br + Br
Common nucleophiles that can react with this compound include hydroxides, alkoxides, cyanides, and amines. For example, reaction with sodium hydroxide (B78521) would yield 6-hydroxyhexyltriethylammonium bromide.
While the S(_N)1 mechanism is less likely for a primary alkyl halide, it cannot be entirely ruled out, especially under conditions that favor carbocation formation, such as in the presence of a very poor nucleophile and a polar, protic solvent. However, the primary carbocation that would be formed is relatively unstable, making this pathway less favorable than the S(_N)2 pathway.
The reactivity of this compound in nucleophilic substitution reactions can be compared to other alkyl halides. The carbon-bromine bond is weaker than the carbon-chlorine bond but stronger than the carbon-iodine bond, leading to intermediate reactivity compared to the corresponding chloro and iodo derivatives.
The table below outlines the key features of the expected nucleophilic substitution mechanisms for this compound.
| Mechanism | Key Characteristics | Favored Conditions | Rate Law |
| S(_N)2 | Bimolecular, single-step process, backside attack, inversion of stereochemistry. | Strong nucleophile, aprotic solvent. | Rate = k[Substrate][Nucleophile] |
| S(_N)1 | Unimolecular, two-step process via a carbocation intermediate, racemization. | Weak nucleophile, polar protic solvent. | Rate = k[Substrate] |
Electron Transfer Processes in Reactions Involving the Compound
Quaternary ammonium salts can participate in electron transfer processes, although this is a less common aspect of their reactivity compared to their role as phase-transfer catalysts or alkylating agents. These processes can be either photoinduced or electrochemically driven.
In the context of photoinduced electron transfer, quaternary ammonium salts can act as quenchers of excited states or influence the efficiency of charge separation in electron transfer reactions. The presence of the charged ammonium group can stabilize radical ions formed during the electron transfer process, potentially altering the reaction pathway and product distribution. For example, in photoreactions involving a donor (D) and an acceptor (A), the quaternary ammonium salt can interact with the initially formed radical ion pair (DA), affecting the rate of back electron transfer and the yield of separated ions.
While specific studies on the electron transfer properties of this compound are scarce, the general behavior of quaternary ammonium salts provides a framework for understanding its potential role. The presence of the bromohexyl group could introduce additional reaction pathways following an electron transfer event, such as dissociative electron capture, where the C-Br bond is cleaved upon accepting an electron.
Electrochemical studies can also shed light on the electron transfer behavior of this compound. Quaternary ammonium salts are often used as supporting electrolytes in electrochemical experiments due to their wide electrochemical window. However, they can also be electrochemically active under certain conditions. The reduction of the quaternary ammonium cation or the oxidation/reduction of the bromide counter-ion can occur at specific potentials. Furthermore, the bromoalkyl chain itself can be electrochemically reduced, leading to the formation of a radical and a bromide ion.
The potential roles of this compound in electron transfer processes are summarized in the table below.
| Type of Electron Transfer | Potential Role of the Compound | Possible Outcome |
| Photoinduced Electron Transfer | Quencher of excited states or stabilizer of radical ions. | Altered reaction quantum yields and product distributions. |
| Electrochemical Reactions | Supporting electrolyte or electroactive species. | Facilitation of electrochemical reactions or undergoing redox transformations itself. |
| Radical Reactions | Precursor to alkyl radicals via dissociative electron attachment. | Initiation of radical polymerization or other radical-mediated transformations. |
Applications in Advanced Functional Materials
Anion Exchange Membrane Development and Characterization
Anion exchange membranes are crucial components in various electrochemical technologies, including fuel cells and water electrolysis. The performance of these membranes is intrinsically linked to the chemical structure of the polymers from which they are fabricated. 6-Bromohexyltriethylammonium bromide and its analogues are utilized in the quaternization of various polymer backbones to introduce cationic groups, thereby enabling anion transport.
The synthesis of high-performance AEMs often involves the chemical modification of robust polymer backbones, such as poly(aryl ether ketone) (PAEK) and poly(isatin terphenyl). researchgate.net The process typically involves bromination of the polymer backbone followed by a quaternization reaction. While direct use of this compound is a possibility for pre-functionalization strategies, a more common approach involves the grafting of a hexyl bromide side chain to the polymer, followed by quaternization with triethylamine (B128534). An analogous and widely studied modification uses trimethylamine, leading to the trimethylammonium analogue. rsc.org
For example, in the functionalization of poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), a common polymer for AEMs, the backbone is first brominated. researchgate.net Subsequently, reaction with an agent like 1,6-dibromohexane (B150918) introduces a bromohexyl side chain. This pendant bromohexyl group is then reacted with triethylamine to form the desired 6-hexyltriethylammonium bromide functional group. This side-chain architecture is favored as it decouples the cationic group from the polymer backbone, which can enhance both conductivity and chemical stability. researchgate.net
In the context of poly(isatin terphenyl) polymers, which are known for their excellent thermal and mechanical stability, the introduction of cationic side chains is a key strategy to develop durable AEMs. scispace.comrsc.org The ether-free backbone of poly(p-terphenyl isatin) makes it particularly resistant to degradation in alkaline environments. researchgate.net Functionalization with side chains containing quaternary ammonium (B1175870) or piperidinium (B107235) cations, often achieved through multi-step synthesis involving precursors analogous to 6-bromohexyl functionalities, has been shown to create AEMs with promising performance for fuel cell applications. researchgate.netresearchgate.net
Table 1: Quaternized Polymer Synthesis Parameters
| Polymer Backbone | Functionalization Strategy | Quaternizing Agent | Resulting Cationic Group | Reference |
| Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) | Grafting of bromoalkyl chains followed by quaternization | Triethylamine/Trimethylamine | Alkyltriethylammonium/Alkyltrimethylammonium | researchgate.net |
| Poly(ether sulfone) (PES) | Grafting of flexible spacers with terminal quaternization | Triethylamine/Trimethylamine | Hexyleneoxy-spaced quaternary ammonium | rsc.org |
| Poly(p-terphenyl isatin) (PTI) | Introduction of polycationic side chains | Piperidine and Quaternary Ammonium Precursors | Piperidinium and Quaternary Ammonium | researchgate.netscispace.comrsc.org |
The incorporation of flexible alkyl side chains, such as the hexyl chain in this compound, has a profound impact on the morphology and performance of AEMs. researchgate.net These flexible spacers facilitate the self-assembly of the hydrophilic cationic groups into distinct, well-defined ionic domains within the hydrophobic polymer matrix. rsc.org This phenomenon, known as microphase separation, is critical for efficient ion transport. researchgate.netacs.org
Well-developed microphase separation leads to the formation of continuous ion-conducting channels, which significantly enhances the hydroxide (B78521) conductivity of the membrane even at moderate ion exchange capacities (IECs). researchgate.netdaneshyari.com The hexyl chain provides sufficient flexibility for the triethylammonium (B8662869) head groups to aggregate, promoting the formation of these hydrophilic clusters. rsc.org Atomic force microscopy (AFM) and transmission electron microscopy (TEM) studies have confirmed that longer flexible side chains generally lead to more pronounced and well-connected ionic domains. researchgate.netrsc.org
Table 2: Effect of Flexible Side Chains on AEM Properties
| Side Chain Length/Type | Key Influence | Performance Outcome | Analytical Evidence | Reference |
| Hexyleneoxy (n=6) | Promotes clear hydrophilic/hydrophobic phase separation | Maximum conductivity of 62.7 mS cm⁻¹ at 80°C | Atomic Force Microscopy (AFM) | rsc.org |
| Long Cationic Side Chains | Induces obvious microphase-separated morphology | Enhanced hydroxide conductivity | Atomic Force Microscopy (AFM) | researchgate.net |
| Flexible Alkyl Spacers | Facilitates self-assembly of ionic side-chains | Formation of continuous conducting channels | AFM, Small-Angle X-ray Scattering (SAXS) | rsc.org |
| Aliphatic-Aromatic Copolymers | Promotes nanophase separation and formation of ionic clusters | Higher conductivity with optimal aliphatic chain length (8 C) | - | daneshyari.com |
To further enhance the local concentration of charge carriers and improve ion conductivity, researchers have designed multication spacers. researchgate.net This involves attaching side chains that contain multiple quaternary ammonium groups to the polymer backbone. This compound can be a precursor in the synthesis of such structures. For instance, a bromoalkylated polymer can be reacted with a diamine, which is then further reacted and quaternized to create a side chain with two or more cationic sites. rsc.org
These multication side chains, often separated by flexible alkyl spacers, can lead to a significant increase in the IEC and, consequently, the hydroxide conductivity of the AEM. rsc.orgresearchgate.net The design of these spacers is crucial; the distance between the cationic groups must be optimized to avoid issues like counter-ion condensation, which can occur if the charges are too close together. rsc.org Studies on poly(phenylene oxide) functionalized with polycationic side chains have demonstrated that AEMs with an appropriate number of methylene (B1212753) groups between the quaternary ammonium cations exhibit both high conductivity and excellent alkaline stability. rsc.org For example, AEMs with four or six methylene groups between cations showed no degradation after extended periods in hot alkaline solutions, a significant improvement over those with shorter spacers. rsc.org
Development of Ion Exchange Resins and Adsorbents
Beyond membranes, quaternary ammonium compounds are fundamental to the production of strong base anion exchange resins. These resins are used in a wide array of applications, including water purification, demineralization, and the recovery of valuable anions from industrial process streams. google.compurolite.com
This compound can be used to functionalize polymer beads, typically made of cross-linked polystyrene or acrylic polymers, to create anion exchange resins. The long hexyl chain can influence the resin's interaction with different anions and the surrounding medium. While specific data on resins functionalized solely with 6-bromohexyltriethylammonium is not extensively detailed in the provided context, the principles of using such long-chain quaternary ammonium salts are well-established. They can be employed to create resins with specific selectivities, for instance, in the separation of halide ions like bromide from chloride in aqueous solutions. google.com The lipophilic nature of the hexyl chain may also enhance the resin's affinity for certain organic anions.
Nanocomposite Research and Integration
The integration of functionalized nanoparticles into polymer matrices is a promising strategy for developing high-performance nanocomposite materials. In the context of AEMs, the incorporation of nanoparticles like functionalized silica (B1680970) or graphene oxide can improve mechanical strength, thermal stability, and sometimes even ion conductivity. researchgate.net
This compound can be used to surface-modify nanoparticles. The bromo- end of the molecule can be reacted with surface hydroxyl or amine groups on the nanoparticles, tethering the hexyltriethylammonium functionality to the nanoparticle surface. These functionalized nanoparticles can then be dispersed within a polymer matrix. The positively charged quaternary ammonium groups can improve the compatibility between the nanoparticles and the ion-conducting domains of an AEM, leading to a more uniform dispersion and preventing agglomeration. This approach has been explored with other quaternary ammonium compounds to create nanocomposite AEMs with enhanced properties. researchgate.net
Catalytic Applications and Mechanistic Studies
Phase Transfer Catalysis Research
As a quaternary ammonium (B1175870) salt, 6-Bromohexyltriethylammonium bromide is a candidate for phase transfer catalysis (PTC). PTC is a powerful technique in synthetic organic chemistry that facilitates the reaction between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. The catalyst functions by transferring one of the reactants, usually an anion, across the phase boundary to where the other reactant is located, thereby accelerating the reaction rate.
The mechanism of phase transfer catalysis involving quaternary ammonium salts like this compound is well-established. The lipophilic cation of the ammonium salt pairs with the reactant anion from the aqueous or solid phase, forming a lipophilic ion pair. This ion pair is soluble in the organic phase and can then react with the organic substrate.
While direct mechanistic studies exclusively comparing this compound with its trimethyl analogue, (6-Bromohexyl)trimethylammonium bromide, are not extensively detailed in the available literature, the fundamental principles of PTC allow for informed comparisons. The catalytic activity is influenced by the lipophilicity of the cation. The triethylammonium (B8662869) group is generally more lipophilic than the trimethylammonium group due to the longer ethyl chains. This increased lipophilicity can enhance the solubility of the ion pair in the organic phase, potentially leading to faster reaction rates. However, steric hindrance from the bulkier triethyl groups could also play a role, potentially affecting the ion exchange process at the interface or the reactivity of the transferred anion.
The general mechanism for a nucleophilic substitution reaction (Y⁻(aq) + RX(org) → RY(org) + X⁻(aq)) catalyzed by a quaternary ammonium salt (Q⁺X⁻) can be outlined as follows:
Anion Exchange: The catalyst cation (Q⁺) exchanges its counter-ion (X⁻) for the reactant anion (Y⁻) at the aqueous-organic interface.
Q⁺X⁻(org) + Y⁻(aq) ⇌ Q⁺Y⁻(org) + X⁻(aq)
Reaction in Organic Phase: The formed ion pair (Q⁺Y⁻) diffuses into the bulk organic phase, where the anion (Y⁻) is weakly solvated and highly reactive. It then reacts with the organic substrate (RX).
Q⁺Y⁻(org) + RX(org) → RY(org) + Q⁺X⁻(org)
Catalyst Regeneration: The catalyst cation, now paired with the leaving group anion (X⁻), returns to the interface to repeat the cycle.
The efficiency of this cycle depends on factors like the partition coefficient of the catalyst between the two phases and the specific reaction being catalyzed.
Quaternary ammonium salts are versatile phase transfer catalysts effective in a wide array of organic transformations. These include nucleophilic substitutions, oxidations, reductions, and polymerizations. The presence of the bromohexyl group in this compound offers a reactive site for further functionalization, allowing it to be potentially used as a bifunctional catalyst or anchored to a polymer support.
Williamson Ether Synthesis: The reaction of an alkoxide with an alkyl halide.
Cyanation Reactions: The substitution of a halide with a cyanide group.
Alkylation Reactions: The alkylation of active methylene (B1212753) compounds.
The choice of the catalyst, including the nature of the alkyl groups on the nitrogen atom, can significantly influence the reaction outcome and efficiency.
Heterogeneous Catalyst Modification
A significant application of this compound and its analogues is in the modification of heterogeneous catalysts. The ionic nature and the reactive alkyl bromide tail allow these molecules to be used as surface functionalization agents for various solid supports, such as zeolites and mesoporous silicas. This modification can introduce new functionalities, alter surface properties, and enhance catalytic performance.
The trimethyl analogue, (6-Bromohexyl)trimethylammonium bromide, has been successfully employed as a cationic surfactant to modify the structure of zeolites like H-BEA. researchgate.net In a post-synthesis modification approach, the surfactant directs the desilication process, leading to the formation of mesopores within the microporous zeolite structure. This creates a hierarchical pore system that can improve mass transport of bulky molecules to the active sites within the zeolite. researchgate.net
The functionalization process typically involves treating the solid support with a solution of the bromoalkylammonium salt. The quaternary ammonium head can interact with the surface silanol (B1196071) groups or acidic sites of the support, while the bromohexyl tail can either be available for further reactions or influence the hydrophobicity of the surface.
While direct studies on the functionalization of SBA-16 with this compound are not prominent, the general principles of modifying mesoporous silicas suggest its potential. SBA-16, with its cage-like cubic pore structure, can be functionalized to introduce active sites or to alter its surface chemistry for specific catalytic applications. The bromohexyl group could be used to covalently graft catalytic species onto the silica (B1680970) surface.
The modification of heterogeneous catalysts with bromoalkylammonium salts has shown a significant impact on their performance in specific reactions. A notable example is the esterification of levulinic acid with n-hexanol to produce n-hexyl levulinate, a valuable biofuel additive.
In a study utilizing the trimethyl analogue, (6-Bromohexyl)trimethylammonium bromide, to modify H-BEA zeolite, the resulting catalyst (designated MBB) exhibited altered physicochemical properties compared to the parent zeolite. researchgate.net The introduction of mesoporosity and changes in surface acidity were key outcomes of the modification. researchgate.net
| Catalyst | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Average Pore Diameter (nm) |
| Parent H-BEA | 580 | 0.35 | 2.4 |
| MBB (Modified with 6-Br-TMA) | 620 | 0.48 | 3.1 |
This table is generated based on data trends that may be found in related research and is for illustrative purposes.
These modifications led to improved catalytic performance in the synthesis of n-hexyl levulinate. The enhanced surface area and pore volume of the modified catalyst facilitate better access of the reactants to the active sites, leading to higher conversion of levulinic acid. researchgate.net The study demonstrated that the catalyst modified with the trimethyl ammonium surfactant showed superior activity compared to the unmodified H-BEA. researchgate.net This highlights the potential of using compounds like this compound to tailor the properties of solid acid catalysts for important biomass conversion reactions.
Contribution to Organic Synthesis and Chemical Transformations
Role as a Reagent in Diverse Organic Reactions
A primary application of quaternary ammonium (B1175870) salts is in the field of phase-transfer catalysis. These catalysts are instrumental in overcoming the mutual insolubility of reactants by transporting one reactant across the phase boundary to interact with the other. Although specific research detailing the catalytic performance of 6-Bromohexyltriethylammonium bromide is not extensively documented, its structural resemblance to established phase-transfer catalysts like Tetrabutylammonium (B224687) bromide (TBAB) provides a strong basis for its potential efficacy.
Phase-transfer catalysis is particularly advantageous in nucleophilic substitution reactions. For example, in the Williamson ether synthesis, a phenoxide ion in an aqueous phase can be made to react with an alkyl halide in an organic phase with the aid of a phase-transfer catalyst. The quaternary ammonium cation forms an ion pair with the phenoxide, rendering it soluble in the organic medium and thereby facilitating a rapid reaction.
Table 1: Illustrative Applications of Quaternary Ammonium Salts as Phase-Transfer Catalysts This table showcases representative reactions where catalysts structurally similar to this compound are employed, as specific data for this compound is not readily available.
| Reaction Type | Reactants | Catalyst | Typical Conditions | Product |
|---|---|---|---|---|
| Etherification | Phenol + 1-Bromobutane | Tetrabutylammonium bromide | NaOH/H₂O, Toluene, 70°C | Butyl phenyl ether |
| Alkylation | Diethyl malonate + Benzyl chloride | Benzyltriethylammonium chloride | K₂CO₃/H₂O, CH₂Cl₂, RT | Diethyl benzylmalonate |
| Cyanation | 1-Bromooctane + Sodium cyanide | Tetrabutylammonium bromide | H₂O, 100°C | 1-Cyanooctane |
The bromohexyl chain of this compound may offer distinct solubility profiles in various organic solvents, potentially fine-tuning its catalytic efficiency for specific reaction systems.
Precursor for the Synthesis of High-Value Organic Intermediates
The dual functionality of this compound—a stable quaternary ammonium salt at one end and a reactive alkyl bromide at the other—makes it a valuable starting material for creating more elaborate molecules. This is particularly true for the synthesis of "task-specific" ionic liquids, where a functional group is appended to the alkyl chain to impart desired properties.
The terminal bromine atom is susceptible to nucleophilic displacement, allowing for the introduction of a wide array of functionalities. For instance, reaction with an amine can introduce a second cationic center, while reaction with a phosphine (B1218219) can yield a phosphonium-functionalized ionic liquid, which could serve as a ligand in catalysis. A related compound, 6-bromohexyltrimethylammonium bromide, has been identified as a key intermediate in the synthesis of Colesevelam hydrochloride, a medication used to lower cholesterol, underscoring the potential of this class of compounds in the pharmaceutical industry. researchgate.net
Table 2: Potential Synthetic Transformations of this compound This table outlines potential high-value intermediates that can be synthesized from this compound based on its chemical reactivity.
| Nucleophile | Resulting Functional Group | Class of Intermediate | Potential Utility |
|---|---|---|---|
| Azide (N₃⁻) | -N₃ | Azido-functionalized ionic liquid | Click chemistry, synthesis of nitrogen-containing heterocycles |
| Thiocyanate (SCN⁻) | -SCN | Thiocyanato-functionalized ionic liquid | Agrochemicals, pharmaceutical intermediates |
| Carboxylate (RCOO⁻) | -OOCR | Ester-functionalized ionic liquid | Specialty solvents, plasticizers |
Applications in Polymerization and Macromolecular Synthesis
The presence of a terminal alkyl bromide group strongly suggests a role for this compound as an initiator in controlled radical polymerization, particularly Atom Transfer Radical Polymerization (ATRP). cmu.edu ATRP is a powerful technique that enables the synthesis of polymers with precise control over molecular weight, a narrow distribution of chain lengths (low polydispersity), and the ability to create complex polymer architectures such as block copolymers.
In an ATRP system, a transition metal complex, typically copper-based, reversibly activates the carbon-bromine bond to generate a radical species that initiates polymerization. The "living" nature of this process, where the polymer chains retain their reactive end-group, allows for the sequential addition of different monomers to form block copolymers.
When this compound is used as an initiator, the resulting polymer chains will each possess a triethylammonium (B8662869) bromide moiety at one end. This can bestow unique properties upon the polymer, such as aqueous solubility or self-assembly behavior, making them suitable for applications in drug delivery, coatings, and as stabilizers.
Table 3: Potential Polymer Architectures from this compound Initiated ATRP This table illustrates the types of polymers that could be synthesized using this compound as an initiator.
| Monomer | Polymer Structure | Potential Application |
|---|---|---|
| Styrene | Quaternary ammonium-terminated polystyrene | Polymer surfactant, compatibilizer for blends |
| Methyl Methacrylate | Quaternary ammonium-terminated PMMA | Dispersant, surface modifier |
| N-isopropylacrylamide | Quaternary ammonium-terminated PNIPAM | Thermo-responsive materials, hydrogels |
The synthesis of block copolymers using this initiator could lead to amphiphilic macromolecules that form micelles or other nanostructures in solution, with a hydrophilic quaternary ammonium block and a hydrophobic polymer block.
Advanced Spectroscopic and Structural Analysis in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of "6-Bromohexyltriethylammonium bromide" and for studying its interactions when incorporated into larger systems, such as polymers or modified surfaces.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for confirming the identity and purity of "this compound". By analyzing the chemical shifts, integration, and coupling patterns, a complete structural map of the molecule can be assembled.
While specific, high-resolution spectra for "this compound" are not widely available in published research literature, the expected chemical shifts can be reliably predicted based on its molecular structure and data from analogous compounds like 1-bromopropane (B46711) and other alkyl ammonium (B1175870) salts. docbrown.info
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl groups attached to the nitrogen atom and the hexyl chain.
The methyl protons (-CH₃) of the triethylammonium (B8662869) group would appear as a triplet in the upfield region, typically around 1.0-1.4 ppm. libretexts.org
The methylene (B1212753) protons (-CH₂-) of the ethyl groups, being adjacent to the positively charged nitrogen, would be deshielded and appear as a quartet further downfield, likely in the 3.0-3.5 ppm range. libretexts.org
The protons of the hexyl chain would present a series of multiplets. The methylene group attached to the nitrogen (N-CH₂-) would be the most downfield of the chain protons. The methylene group attached to the bromine atom (-CH₂-Br) would also be significantly downfield, expected around 3.4 ppm. chemicalbook.com The other methylene groups in the middle of the chain would appear as overlapping multiplets in the 1.3-2.0 ppm range. chemicalbook.com
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, with a distinct signal for each chemically non-equivalent carbon atom.
The methyl carbon of the ethyl groups is expected at approximately 7-9 ppm.
The methylene carbon adjacent to the nitrogen in the ethyl group would be found around 52-53 ppm.
For the hexyl chain, the carbon attached to the bromine (C-Br) would be significantly downfield, estimated to be in the 33-36 ppm range. docbrown.info The carbon attached to the nitrogen (C-N) would appear further downfield, around 60 ppm. The remaining four methylene carbons of the hexyl chain would have signals in the 20-32 ppm range. docbrown.infooregonstate.edu
Below is a table summarizing the predicted chemical shifts for "this compound".
| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| N⁺-(C H₂-CH₃)₃ | 3.0 - 3.5 (quartet) | 52 - 53 |
| N⁺-(CH₂-C H₃)₃ | 1.0 - 1.4 (triplet) | 7 - 9 |
| N⁺-C H₂-(CH₂)₄-CH₂-Br | ~3.3 (multiplet) | ~60 |
| N⁺-CH₂-C H₂-(CH₂)₃-CH₂-Br | ~1.8 (multiplet) | ~23 |
| N⁺-(CH₂)₂-C H₂-(CH₂)₂-CH₂-Br | ~1.4 (multiplet) | ~26 |
| N⁺-(CH₂)₃-C H₂-CH₂-CH₂-Br | ~1.5 (multiplet) | ~32 |
| N⁺-(CH₂)₄-C H₂-CH₂-Br | ~1.9 (multiplet) | ~30 |
| N⁺-(CH₂)₅-C H₂-Br | ~3.4 (triplet) | 33 - 36 |
Note: These are estimated values based on data from analogous structures. Actual experimental values may vary based on solvent and other conditions.
When "this compound" is used to modify silicon-based materials, such as silica (B1680970) nanoparticles or surfaces, ²⁹Si NMR becomes a powerful technique for characterizing the resulting structure. ²⁹Si NMR provides detailed information about the local chemical environment of silicon atoms. huji.ac.il
In a typical application, the silanol (B1196071) groups (Si-OH) on a silica surface can be functionalized, and "this compound" can be attached via a linker. Solid-state ²⁹Si CP/MAS (Cross-Polarization Magic-Angle Spinning) NMR can distinguish between different types of silicon environments. researchgate.net
Q-sites: These represent silicon atoms within the silica framework. Unmodified silica shows signals for geminal silanols (Q²), single silanols (Q³), and siloxane bridges (Q⁴, Si atoms with no OH groups). researchgate.net
T-sites: When an organosilane is used to link the ammonium salt to the surface, new signals, known as T-sites, appear. These signals correspond to silicon atoms that are covalently bonded to one, two, or three organic groups. researchgate.netnih.gov
By analyzing the changes in the Q-site signals and the appearance of T-site signals, researchers can confirm the successful grafting of the quaternary ammonium compound onto the silica surface and quantify the degree of functionalization. nih.gov Although direct studies using "this compound" are not prominent, this technique is standard for analogous surface modifications. researchgate.netnih.gov
Vibrational Spectroscopy (FT-IR) for Functional Group Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive method used to identify the functional groups present in a molecule. For "this compound," the FT-IR spectrum would display characteristic absorption bands corresponding to the vibrations of its constituent bonds.
While a specific FT-IR spectrum for "this compound" is not readily found in the literature, the expected peaks can be identified by comparison with similar compounds, such as other aliphatic bromides and quaternary ammonium salts. researchgate.netnih.govnih.gov
Key expected vibrational bands include:
C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene (-CH₂) and methyl (-CH₃) groups of the hexyl and ethyl chains. researchgate.net
C-H Bending: Bending vibrations for the CH₂ and CH₃ groups would be observed in the 1350-1470 cm⁻¹ range.
C-N Stretching: The stretching vibration of the C-N bond in the triethylammonium group typically appears in the 1100-1200 cm⁻¹ region.
C-Br Stretching: A characteristic absorption for the C-Br bond is expected in the lower frequency "fingerprint" region, typically between 500 and 600 cm⁻¹.
The FT-IR data provides a quick confirmation of the compound's synthesis and purity by verifying the presence of all expected functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| -CH₃, -CH₂- | Symmetric & Asymmetric Stretching | 2850 - 3000 |
| -CH₃, -CH₂- | Bending (Scissoring/Deformation) | 1350 - 1470 |
| C-N⁺ | Stretching | 1100 - 1200 |
| C-Br | Stretching | 500 - 600 |
X-ray Scattering Techniques (SAXS) for Material Morphology Characterization
Small-Angle X-ray Scattering (SAXS) is a crucial technique for investigating the nanoscale morphology of materials, particularly ion-containing polymers (ionomers) that might be synthesized using "this compound" as a monomer or modifying agent. vt.edu SAXS provides information on characteristic distances, such as the size and spacing of phase-separated domains. vt.edu
In ionomers, the ionic groups (like the triethylammonium cation) tend to aggregate into ionic clusters or domains within the non-polar polymer matrix. This phase separation is critical to the material's properties, especially its ion conductivity. SAXS is used to probe the structure of these ionic domains.
A typical SAXS profile for an ionomer shows a characteristic scattering peak, often called the "ionomer peak." The position of this peak (q) is related to the average distance (d-spacing) between the centers of the ionic clusters by Bragg's law (d = 2π/q). researchgate.net By analyzing the SAXS patterns of polymers containing quaternary ammonium bromide groups, researchers can determine how factors like ion content and hydration level affect the size and spacing of these anionic clusters. researchgate.netresearchgate.net For instance, upon hydration, the d-spacing often increases as water molecules are absorbed into the ionic domains, which can be observed as a shift of the SAXS peak to lower q values. researchgate.net
Electron Microscopy (SEM, TEM) for Morphological and Nanostructural Investigations
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques used to visualize the surface and internal morphology of materials modified with "this compound."
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of a material's surface topography. It would be used to study the surface of a polymer film or membrane modified with "this compound" to assess its uniformity, smoothness, or the presence of any phase-separated microstructures on the surface.
Transmission Electron Microscopy (TEM): TEM offers much higher resolution and provides information about the internal nanostructure of a material. To enhance contrast, samples are often stained with heavy metal salts. In the case of materials containing "this compound," the bromide counter-ion itself can sometimes provide sufficient contrast. TEM can be used to directly visualize the phase-separated morphology of ionomers, showing the distribution and size of the ionic clusters (the domains containing the ammonium groups) within the polymer matrix, corroborating the data obtained from SAXS.
Thermal Analysis (TGA) for Stability and Degradation Studies
Thermogravimetric analysis (TGA) is a fundamental technique used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. nih.gov For "this compound," TGA provides crucial information about its decomposition temperature, which is a key parameter for its application in various fields, particularly as an ionic liquid precursor or a functionalized coating where thermal stress may be a factor.
The thermal decomposition of quaternary ammonium salts, such as "this compound," is a complex process. It often proceeds via mechanisms like the Hofmann elimination, especially in the presence of a strong base, or through nucleophilic substitution. researchgate.net The stability of the compound is influenced by the nature of the cation and the anion.
A typical TGA experiment involves heating a small sample of the compound at a constant rate in an inert atmosphere (e.g., nitrogen) and recording the weight loss. The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition is a critical data point, indicating the upper-temperature limit of the compound's stability.
Illustrative TGA Data for a Related Alkyltriethylammonium Bromide
The following table illustrates the type of data obtained from a TGA experiment for a structurally similar compound. This data is for illustrative purposes to demonstrate the principles of TGA.
| Temperature (°C) | Weight Loss (%) | Decomposition Stage |
| 25 - 200 | < 1% | Initial stable region |
| 200 - 250 | 1 - 5% | Onset of decomposition |
| 250 - 350 | 5 - 95% | Major decomposition |
| > 350 | > 95% | Residual mass |
The data reveals that significant decomposition for such compounds typically begins above 200°C. The multi-step degradation often observed in more complex systems can provide insights into the different decomposition pathways.
Surface Area and Porosity Analysis (BET, EDX) for Heterogeneous Systems
When "this compound" is used to functionalize or modify solid surfaces, such as in the preparation of catalysts or functionalized materials, its impact on the surface properties of the host material is of paramount importance. Brunauer-Emmett-Teller (BET) analysis and Energy-Dispersive X-ray Spectroscopy (EDX) are powerful techniques for characterizing these properties.
BET Analysis
The BET method is a widely used technique for determining the specific surface area of a material. It involves the physisorption of a gas (commonly nitrogen) onto the surface of the material at cryogenic temperatures. By measuring the amount of gas adsorbed at various partial pressures, an adsorption isotherm is generated. The BET theory is then applied to this isotherm to calculate the specific surface area in square meters per gram (m²/g).
In the context of materials modified with "this compound," a decrease in the BET surface area compared to the unmodified material would be expected. This is because the larger organic molecule can block or fill the micropores and mesopores of the substrate, reducing the available surface for gas adsorption.
Illustrative BET Surface Area Data
The following table demonstrates the expected change in surface area upon modification of a porous silica substrate with a compound like "this compound." This data is for illustrative purposes.
| Material | BET Surface Area (m²/g) |
| Unmodified Porous Silica | 350 |
| Porous Silica modified with Alkyltriethylammonium Bromide | 210 |
EDX Analysis
Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often coupled with scanning electron microscopy (SEM). When the sample is bombarded by the electron beam of the SEM, atoms within the sample are excited, emitting X-rays with energies characteristic of the elements present.
For a heterogeneous system involving "this compound" supported on a substrate (e.g., silica, zeolite), EDX analysis can confirm the successful grafting or deposition of the compound onto the surface. The EDX spectrum would show peaks corresponding to the elements present in the compound, namely Carbon (C), Nitrogen (N), and Bromine (Br), in addition to the elements of the substrate (e.g., Silicon (Si) and Oxygen (O) for silica). The relative intensities of these peaks can provide a semi-quantitative measure of the elemental composition of the surface.
Illustrative EDX Data for a Modified Silica Surface
This table illustrates the expected elemental composition from an EDX analysis of a silica surface modified with "this compound." The data is for illustrative purposes.
| Element | Atomic % (Unmodified Silica) | Atomic % (Modified Silica) |
| O | 66.7 | 55.2 |
| Si | 33.3 | 28.5 |
| C | 0 | 10.8 |
| N | 0 | 2.5 |
| Br | 0 | 3.0 |
The presence of C, N, and Br peaks in the EDX spectrum of the modified silica, and their absence in the unmodified sample, would provide clear evidence of the successful surface functionalization.
Electrochemical Behavior and Energy Applications
Ion Transport Mechanisms in Quaternary Ammonium-Based Systems
The efficacy of quaternary ammonium (B1175870) salts in electrochemical devices is fundamentally linked to their ability to facilitate ion transport. In systems like anion exchange membranes (AEMs), these positively charged cations are typically tethered to a polymer backbone, where they act as fixed charge sites, enabling the transport of mobile anions.
In the context of fuel cells and electrolyzers, the conductivity of hydroxide (B78521) ions (OH⁻) is a critical performance metric. For anion exchange membranes functionalized with quaternary ammonium groups, hydroxide transport occurs through a combination of Grotthuss-type (hopping) and vehicular (diffusion) mechanisms, mediated by water molecules solvating the ions. The structure of the quaternary ammonium cation influences the hydration of the membrane and the formation of hydrophilic channels, which in turn dictates the efficiency of ion transport. rsc.org Research on various AEMs has shown that both high ion exchange capacity (IEC) and well-defined phase-separated morphology are crucial for achieving high hydroxide conductivity. rsc.orgnih.gov For instance, AEMs with branched ionic clusters have been developed to enhance cation density and mobility, leading to highly ordered channels for hydroxide transport. rsc.org
Interactive Table 1: Hydroxide Conductivity of AEMs with Different Cationic Groups
| Membrane Type | Cation Group | IEC (mmol/g) | Temperature (°C) | Hydroxide Conductivity (mS/cm) |
| Branched Poly(aryl piperidinium) (b-PTP-2.5) | Piperidinium (B107235) | 2.5 | 80 | >145 |
| Fluorinated Poly Arylene Ether (6QA-5) | Trimethylammonium | 2.34 | - | 33.0 |
| Twisted All-Carbon Backbone AEM | Piperidinium | - | 80 | ~120 (inferred from graph) |
Note: This table presents data for representative AEMs to illustrate the range of conductivities achieved with different quaternary ammonium-based structures. Data for 6-Bromohexyltriethylammonium bromide is not available.
Several factors intrinsic to the 6-Bromohexyltriethylammonium cation would influence ionic mobility in an electrochemical system:
Cation Size and Steric Hindrance: The triethyl groups around the nitrogen atom create a moderately bulky cation. While larger cations generally have lower mobility, the specific geometry and charge distribution affect interactions with the solvent and other ions.
Ion-Solvent and Ion-Polymer Interactions: The interactions between the quaternary ammonium cation, the counter-ions (hydroxide or bromide), water molecules, and any polymer backbone are complex. Strong interactions can reduce ionic mobility, while well-structured hydration shells can create efficient pathways for ion hopping, enhancing conductivity.
Electrochemical Stability Assessments in Various Environments
The operational lifetime of electrochemical devices is often limited by the chemical and electrochemical stability of their components. Quaternary ammonium cations are known to be among the most electrochemically stable organic cations, but they can degrade under harsh conditions. rsc.org
In the highly alkaline environment of an anion exchange membrane fuel cell (pH > 14), quaternary ammonium groups can degrade via mechanisms like Hofmann elimination (β-hydrogen elimination) and nucleophilic substitution (SN2 attack) by hydroxide ions. researchgate.net The stability is highly dependent on the cation's molecular structure. The presence of β-hydrogens on the alkyl substituents (as in the ethyl groups of 6-Bromohexyltriethylammonium) makes them susceptible to Hofmann elimination. However, research has shown that cyclic quaternary ammonium cations, such as those based on piperidinium, can exhibit exceptional alkaline stability. rsc.orgnih.gov The stability of a cation is also critically affected by its hydration level; reduced water content can accelerate degradation as the hydroxide ion becomes a stronger nucleophile.
In the environment of a bromine-based redox flow battery, the electrolyte is typically acidic and highly oxidative due to the presence of bromine and polybromide ions. The primary stability concern is the cation's resistance to oxidation by bromine. The stability of the cation in this environment is crucial for maintaining the integrity of the bromine-complexing agent and ensuring long battery cycle life.
Studies have shown that the electrochemical stability of tetraalkylammonium ions toward reduction is not strongly affected by alkyl chain length or steric hindrance. rsc.org However, stability against oxidation, particularly in bromine-rich environments, is a key consideration for battery applications.
Applications in Electrochemical Devices
The properties of this compound make it a potential candidate for use in several types of electrochemical devices.
In AEM fuel cells and water electrolyzers, quaternary ammonium cations are covalently bonded to a polymer backbone to form the AEM. The membrane's role is to conduct hydroxide ions while separating the fuel and oxidant. The development of highly conductive and, more importantly, chemically stable AEMs is a primary challenge. nih.govmdpi.comnih.gov
The structure of 6-Bromohexyltriethylammonium suggests it could be used to synthesize such AEMs. The terminal bromo group on the hexyl chain provides a reactive site for grafting the cation onto a polymer backbone. The hexyl chain itself acts as a flexible spacer, which can promote the formation of distinct hydrophilic/hydrophobic domains within the membrane, a morphology known to enhance ion conductivity. rsc.org However, the stability of the triethylammonium (B8662869) head group in a high-pH environment would be a critical factor determining its viability compared to more stable cations like benzyltrimethylammonium (B79724) or cyclic derivatives. researchgate.net
In aqueous zinc-bromine flow batteries (ZBFBs), quaternary ammonium salts like this compound serve a crucial role as bromine complexing agents (BCAs). mdpi.comresearchgate.net During charging, aqueous bromide ions are oxidized to elemental bromine (Br₂) at the positive electrode. Bromine is volatile and corrosive, and its high concentration in the aqueous phase can lead to self-discharge via crossover to the negative electrode.
BCAs are added to the electrolyte to capture the generated bromine, forming a dense, oily polybromide phase (QBrₓ, where Q⁺ is the quaternary ammonium cation and x ≥ 3). dongguk.eduresearchgate.net This phase separation effectively sequesters the bromine, lowering its vapor pressure and reducing its concentration in the aqueous electrolyte, thereby improving the battery's safety and coulombic efficiency. rsc.org
The effectiveness of a BCA is determined by its ability to form a stable complex with bromine and the physical properties of the resulting polybromide phase. The structure of the 6-Bromohexyltriethylammonium cation, with its combination of alkyl chains, would influence its interaction with bromine and the properties of the complexed phase. The choice of BCA is a trade-off between strong bromine binding, which improves safety and efficiency, and the electrochemical performance, as the complexation can also affect reaction kinetics. rsc.orgdongguk.edu
Interactive Table 2: Examples of Bromine Complexing Agents (BCAs) in Zinc-Bromine Batteries
| BCA Compound Name | Abbreviation | Key Characteristics |
| 1-Ethyl-1-methylpyrrolidinium bromide | MEP-Br | One of the most studied and commercially used BCAs due to its scalability and low cost. mdpi.comdongguk.edu |
| 1-Ethyl-1-methylmorpholinium bromide | MEM-Br | Known for reducing bromine transport phenomena effectively. |
| 1-Butyl-3-methylpyridinium bromide | 3-MBPy | A novel, stronger-binding BCA shown to improve coulombic efficiency by reducing aqueous bromine concentration. rsc.org |
Note: This table lists common BCAs to provide context for the role of quaternary ammonium salts in ZBFBs. This compound is a potential candidate in this class.
Advanced Electrochemical Characterization Techniques (e.g., Electrochemical Quartz Crystal Microbalance)
The Electrochemical Quartz Crystal Microbalance is a highly sensitive in-situ technique that measures minute mass changes on an electrode surface in real-time during an electrochemical process. This is achieved by monitoring the change in the resonant frequency of a quartz crystal oscillator, which has a direct relationship with the mass deposited or removed from its surface. In the context of this compound, an EQCM study could provide valuable insights into its electrochemical behavior and its role in energy applications, particularly in systems like bromine-based flow batteries where it might act as an electrolyte or a bromine-sequestering agent.
Hypothetical Application of EQCM in the Study of this compound:
An EQCM experiment would involve using an electrode-coated quartz crystal as the working electrode in an electrochemical cell containing a solution of this compound. By applying a potential or current and simultaneously measuring the change in frequency of the crystal and the electrochemical response (current and charge), one could elucidate several key processes:
Electrode Reactions: Any electrochemical reactions involving the compound, such as the oxidation of bromide to bromine or the reduction of the quaternary ammonium cation, would be accompanied by a mass change that EQCM can detect. This would help in identifying the reaction products and understanding the reaction mechanisms.
Solid Electrolyte Interphase (SEI) Formation: In battery applications, the formation of a solid electrolyte interphase (SEI) on the electrode surface is a critical phenomenon that affects performance and stability. EQCM can monitor the growth of such a layer in real-time, providing data on its mass, and in combination with dissipation monitoring (EQCM-D), its viscoelastic properties.
Illustrative Data Tables:
While direct experimental data for this compound is not available, the following tables illustrate the type of data that could be generated from an EQCM study. The values presented are hypothetical and for illustrative purposes only.
Table 1: Hypothetical EQCM Data for Ion Adsorption on a Platinum Electrode
This table shows the expected change in frequency and the corresponding mass change during the formation of the electrical double layer in a solution of this compound.
| Electrode Potential (V vs. Ag/AgCl) | Frequency Change (Δf, Hz) | Mass Change (Δm, ng/cm²) | Predominant Species at Interface |
| 0.2 | -5 | 8.8 | [N(C₂H₅)₃(C₆H₁₂Br)]⁺ |
| 0.0 | 0 | 0 | - |
| -0.2 | 10 | -17.6 | Br⁻ |
Note: The relationship between frequency change and mass change is given by the Sauerbrey equation. A negative frequency change corresponds to a mass increase, and a positive frequency change corresponds to a mass decrease.
Table 2: Hypothetical Research Findings from Cyclic Voltammetry Coupled with EQCM
This table outlines potential observations from a combined CV-EQCM experiment, linking electrochemical events to mass changes at the electrode.
| Potential Range (V vs. Ag/AgCl) | Electrochemical Event | Expected Mass Change | Interpretation with EQCM |
| 0.8 to 1.2 | Bromide Oxidation (2Br⁻ → Br₂ + 2e⁻) | Decrease | Desorption of Br⁻ followed by potential adsorption of Br₂. |
| -1.5 to -2.0 | Cation Reduction | Increase | Deposition of reduction products of the quaternary ammonium cation. |
| 0.0 to 0.5 | Double-layer charging | Varies | Adsorption/desorption of ions to balance surface charge. |
Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques for Separation and Purity Determination (e.g., Ion-Pair Liquid Chromatography)
Chromatographic techniques are fundamental for the separation and purity assessment of ionic compounds like 6-Bromohexyltriethylammonium bromide. High-performance liquid chromatography (HPLC) is a versatile and widely used method. For quaternary ammonium (B1175870) compounds, which are permanently charged and thus exhibit poor retention on traditional reversed-phase columns, ion-pair liquid chromatography (IP-LC) is a particularly effective approach. cdhfinechemical.com
In IP-LC, an ion-pairing reagent is added to the mobile phase. This reagent is typically a large ionic molecule with a charge opposite to that of the analyte. For the cationic 6-Bromohexyltriethylammonium, an anionic ion-pairing reagent such as an alkyl sulfonate (e.g., sodium dodecyl sulfate) or a perfluorinated carboxylic acid is used. The ion-pairing reagent forms a neutral ion pair with the analyte, which can then be retained and separated by a non-polar stationary phase (e.g., C18). cdhfinechemical.com
The retention of the ion pair is influenced by several factors, including the chain length of the ion-pairing reagent, its concentration, the pH of the mobile phase, and the organic modifier content. Optimization of these parameters is essential for achieving good resolution and peak shape.
Table 1: Illustrative Parameters for Ion-Pair Liquid Chromatography of this compound
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 10 mM Sodium dodecyl sulfate in 20 mM Phosphate buffer (pH 3.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | 30-70% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
This table presents a hypothetical set of starting conditions for the analysis of this compound by IP-LC. Method development and validation would be required for specific applications.
Spectrophotometric Methods for Quantitative Analysis
Spectrophotometric methods offer a simple, cost-effective, and rapid approach for the quantitative analysis of this compound. These methods are typically based on the formation of an ion pair between the cationic analyte and an anionic dye. The formation of this complex leads to a change in the spectrophotometric properties of the dye, which can be measured to determine the concentration of the analyte.
A common approach involves the extraction of the ion-pair complex into an organic solvent, followed by the measurement of the absorbance of the organic phase. Anionic dyes such as bromophenol blue, eosin Y, or phenol red can be used for this purpose. researchgate.netnih.govresearchgate.net The selection of the dye and the reaction conditions (e.g., pH, buffer, and organic solvent) are critical for achieving high sensitivity and selectivity.
The quantitative determination is based on Beer-Lambert's law, where the absorbance of the colored complex is directly proportional to the concentration of the analyte. A calibration curve is typically constructed using standard solutions of this compound.
Table 2: Example of a Spectrophotometric Method for this compound Quantification
| Step | Description |
| Reagents | 0.1% Bromophenol blue solution, Phosphate buffer (pH 7.0), Chloroform |
| Procedure | 1. To a series of standard solutions of this compound, add buffer and bromophenol blue solution. 2. Extract the resulting ion-pair complex with chloroform. 3. Measure the absorbance of the chloroform layer at the wavelength of maximum absorbance (λmax). |
| Calibration | Plot absorbance versus the concentration of the standards to generate a calibration curve. |
| Quantification | Determine the concentration of the unknown sample from the calibration curve. |
This table outlines a general procedure for the spectrophotometric determination of this compound. The specific parameters would need to be optimized.
Development of Advanced Detection Systems
Advancements in analytical instrumentation have led to the development of more sophisticated detection systems that can be coupled with separation techniques to provide enhanced sensitivity, selectivity, and structural information. For the analysis of this compound, hyphenated techniques, particularly those involving mass spectrometry, are of significant interest. longdom.orgox.ac.uk
Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool that combines the separation capabilities of HPLC with the mass analysis capabilities of a mass spectrometer. longdom.orgox.ac.uk This technique allows for the direct detection and quantification of this compound, as well as the identification of potential impurities and degradation products based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of the elemental composition of the analyte and its related substances. bohrium.comacs.org
Furthermore, tandem mass spectrometry (MS/MS) can be employed for structural elucidation by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. This can be particularly useful for confirming the identity of the compound and for characterizing unknown impurities. The development of advanced ionization sources, such as electrospray ionization (ESI), has been crucial for the analysis of ionic and non-volatile compounds like this compound. nih.govnih.gov
The integration of these advanced detection systems with chromatographic separation provides a comprehensive analytical solution for the characterization and quantification of this compound, offering high levels of confidence in the analytical results.
Future Research Directions and Emerging Paradigms
Rational Design of Next-Generation Quaternary Ammonium (B1175870) Bromides
The rational design of novel quaternary ammonium compounds (QACs) is a cornerstone of developing next-generation materials with tailored properties. mdpi.com For a molecule like 6-Bromohexyltriethylammonium bromide, design strategies focus on modifying its core structure to enhance performance in specific applications. Key to this is understanding the structure-property relationships that govern the behavior of QACs. nih.gov
Future design will systematically alter several molecular features:
Alkyl Chain Length: The length of the alkyl chain connecting the quaternary nitrogen to the terminal bromine is a critical parameter. The hexyl chain in the parent compound provides a balance of flexibility and hydrophobicity. Research will explore variations of this chain length to modulate properties such as solubility, reactivity of the terminal bromine, and its performance as a phase-transfer catalyst or ionic liquid. mdpi.com Shorter chains may increase water solubility, while longer chains enhance hydrophobic interactions.
Ammonium Head Group: The triethyl groups on the nitrogen atom influence the steric bulk and charge distribution of the cation. Replacing these with other alkyl groups (e.g., methyl, butyl) can fine-tune the compound's interaction with anions and its packing in solid or liquid states. researchgate.net
Anion and Cation Modification: While the parent compound is a bromide salt, anion exchange reactions can introduce other counter-ions (e.g., tetrafluoroborate, hexafluorophosphate, bistriflimide). This significantly alters physical properties like melting point, viscosity, and thermal stability, which is crucial for its application as an ionic liquid. acs.org
The overarching goal is to create a library of derivatives based on the 6-bromohexylammonium core, each optimized for a specific function. This involves balancing hydrophilicity and lipophilicity to control interactions in multiphasic systems. mdpi.com
Table 1: Key Molecular Features for Rational Design of this compound Derivatives
| Feature to Modify | Design Rationale | Potential Impact on Properties |
|---|---|---|
| Alkyl Spacer Length | Tune hydrophobicity and flexibility. | Affects solubility, melting point, and steric hindrance at the reactive bromine site. |
| Quaternary Head Group | Alter steric bulk and charge density. | Influences catalytic activity, ion mobility, and interaction with counter-ions. |
| Counter-Anion | Modify physicochemical properties. | Changes melting point, viscosity, thermal stability, and miscibility with other solvents. |
| Functional Group | Replace terminal bromine with other reactive moieties. | Enables different coupling chemistries for polymer and material synthesis. |
Exploration of Novel Catalytic and Reagent Applications
Quaternary ammonium salts are well-established as phase-transfer catalysts (PTCs), facilitating reactions between reagents in immiscible phases. bibliotekanauki.pl this compound is a prime candidate for such applications, with future research poised to explore its efficacy in a range of organic transformations.
Phase-Transfer Catalysis (PTC): Like its analogue tetrabutylammonium (B224687) bromide (TBAB), this compound can act as a PTC in reactions such as alkylations, oxidations, and substitutions. bibliotekanauki.plnih.gov Its amphiphilic nature allows it to transport anionic reagents from an aqueous phase to an organic phase, accelerating reaction rates. bibliotekanauki.pl The presence of the terminal bromine offers a unique feature: the potential for the catalyst to be consumed or anchored in a "sacrificial" or "tethering" role after catalysis. Research will focus on quantifying its efficiency and selectivity in various PTC systems and comparing its performance to traditional QAS catalysts. nih.gov
Functionalized Ionic Liquids: The compound can be viewed as a functionalized ionic liquid (IL) precursor. Ionic liquids are salts with low melting points that are used as non-volatile, recyclable solvents and catalysts. acs.org The terminal bromo group on the cation allows it to act as a reactive IL, capable of participating in a reaction while serving as the solvent medium. This dual role is a significant area of emerging research.
Catalyst Modification and Support: The terminal bromine provides a reactive handle for covalently grafting the ammonium salt onto solid supports like silica (B1680970), polymers, or zeolites. A similar compound, (6-Bromohexyl)trimethylammonium Bromide, has been used to modify H-BEA zeolite catalysts. mdpi.com This immobilization creates heterogeneous catalysts that are easily recoverable and reusable, a key principle of green chemistry. Future work will involve synthesizing and testing such supported catalysts derived from this compound for various chemical processes.
Table 2: Potential Catalytic and Reagent Applications
| Application Area | Role of this compound | Research Focus |
|---|---|---|
| Phase-Transfer Catalysis | Transfers anionic reagents between phases. | Efficiency and selectivity in nucleophilic substitutions, oxidations, and reductions. |
| Functional Ionic Liquid | Acts as a reactive solvent and catalyst. | Use in reactions where the solvent can be incorporated into the final product. |
| Heterogeneous Catalysis | Serves as a precursor for immobilized catalysts. | Grafting onto supports like silica or polymers to create reusable catalytic systems. |
| Reagent in Synthesis | Provides a C6-triethylammonium electrophilic fragment. | Use in the synthesis of other functional molecules and materials. |
Integration into Advanced Smart Materials and Systems
The bifunctional nature of this compound, with its quaternary ammonium salt head and a reactive alkyl bromide tail, makes it an exceptionally valuable monomer for the synthesis of advanced functional polymers, often referred to as poly(ionic liquid)s (PILs). bibliotekanauki.plappliedmineralogy.com
Poly(ionic liquid)s Synthesis: The terminal bromine can undergo nucleophilic substitution, making it a suitable monomer for polycondensation reactions or for grafting onto existing polymer backbones. researchgate.net For instance, reacting it with polyamines could yield ionene polymers, where the quaternary ammonium charge is part of the polymer backbone. researchgate.net Alternatively, it can be polymerized through techniques like atom transfer radical polymerization (ATRP) if converted to a suitable initiator. These PILs combine the properties of polymers (mechanical stability, processability) with the unique characteristics of ionic liquids (ionic conductivity, thermal stability). bibliotekanauki.pl
Smart Coatings and Surfaces: Polymers derived from this compound can be used to create surfaces with responsive properties. The ionic nature of the ammonium groups can be exploited for creating antistatic or antimicrobial coatings. researchgate.net The counter-ion can be exchanged to tune surface wettability or to release active molecules in response to environmental stimuli. For example, polymers containing quaternary ammonium groups have been investigated for creating antimicrobial food packaging. researchgate.net
Materials for Energy and Environment: PILs are heavily researched for applications in energy storage and environmental remediation. Materials synthesized from this compound could function as solid-state electrolytes or binders in batteries, where the ionic groups facilitate ion transport. rsc.orgmdpi.com Furthermore, quaternary ammonium-functionalized polymers have shown promise as sorbents for CO2 capture, where the material can capture CO2 from the air and release it under specific conditions, such as changes in humidity. acs.org
Theoretical and Computational Approaches to Molecular Design and Behavior
Computational chemistry provides powerful tools for predicting the properties and behavior of molecules like this compound, guiding rational design and accelerating discovery. mdpi.com
Density Functional Theory (DFT): DFT calculations can be used to investigate the electronic structure of the molecule. rsc.org These calculations help in understanding charge distribution, the reactivity of the terminal bromine, and the strength of the interaction between the cation and the bromide anion. nih.gov By modeling different derivatives (e.g., with different alkyl chains or counter-ions), DFT can predict their relative stabilities and electronic properties before they are synthesized in the lab. bibliotekanauki.pl This is crucial for designing catalysts with optimal activity or materials with specific electronic characteristics. rsc.org
Molecular Dynamics (MD) Simulations: MD simulations model the behavior of molecules over time, providing insight into the macroscopic properties that emerge from molecular interactions. mdpi.comresearchgate.net For this compound, MD simulations can predict its properties as an ionic liquid, such as viscosity, density, and ionic conductivity. mdpi.com Simulations can also model its behavior at interfaces, which is critical for understanding its role as a phase-transfer catalyst or in the formation of self-assembled structures. researchgate.net For PILs derived from this monomer, MD can simulate polymer chain conformations and the formation of ion-conducting channels, guiding the design of materials for batteries or membranes. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between chemical structure and a specific activity or property. nih.gov By computing a range of molecular descriptors for a library of related QACs, researchers can build models that predict properties like catalytic efficiency or antimicrobial activity. nih.gov This approach allows for the high-throughput screening of virtual compounds, identifying the most promising candidates for synthesis and testing.
Table 3: Computational Methods in Future Research
| Computational Method | Application to this compound | Predicted Properties and Insights |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of electronic structure and reaction mechanisms. | Charge distribution, bond energies, reaction barriers, spectroscopic properties. nih.govrsc.org |
| Molecular Dynamics (MD) | Simulation of bulk and interfacial behavior. | Viscosity, density, ionic conductivity, self-assembly, polymer conformation. mdpi.commdpi.com |
| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for biological or chemical activity. | Correlation of structural features with catalytic performance or material properties. nih.gov |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing 6-bromohexyltriethylammonium bromide?
- Methodological Answer : Synthesis typically involves the quaternization of triethylamine with 6-bromohexyl bromide. This reaction proceeds via nucleophilic substitution, where the tertiary amine reacts with the alkyl bromide. Purification is achieved through recrystallization or column chromatography to isolate the quaternary ammonium salt. While direct evidence for this compound is limited, analogous syntheses for tetraalkylammonium bromides (e.g., tetrapropylammonium bromide) follow this pathway .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- X-ray Diffraction (XRD) : Confirms crystalline structure and phase purity.
- FTIR Spectroscopy : Identifies functional groups (e.g., C-Br stretch at ~550–600 cm⁻¹) and quaternary ammonium peaks (N⁺-CH₂ vibrations).
- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition profiles.
These methods are validated in studies of methylammonium bromide and similar compounds .
Q. What are the primary research applications of this compound in materials science?
- Methodological Answer : It is used as a surfactant or templating agent in mesoporous material synthesis (e.g., kaolin or perovskites). For example, cetyltrimethylammonium bromide (CTAB) optimizes drug adsorption in mesoporous structures, suggesting analogous uses for this compound in material design .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
- Storage : Keep in airtight containers, away from moisture and oxidizers.
Safety guidelines align with SDS data for hexadecyltrimethylammonium bromide .
Advanced Research Questions
Q. How can researchers design experiments to study the interaction of this compound with biomolecules like hemoglobin?
- Methodological Answer :
- Equilibrium Dialysis : Monitor binding isotherms at controlled temperatures (e.g., 300 K) to quantify ligand-protein interactions.
- Thermodynamic Analysis : Use the Wyman binding potential model to resolve electrostatic vs. hydrophobic binding free energies. Scatchard plots can identify multiple binding sites, as demonstrated for dodecyltrimethylammonium bromide and bovine hemoglobin .
Q. How should discrepancies in thermodynamic data (e.g., binding constants) be analyzed?
- Methodological Answer :
- Statistical Evaluation : Calculate coefficients of variation (CV) to assess lateral variability in solute transport or binding (e.g., CV ~50% in bromide tracer studies).
- Model Refinement : Incorporate transient effects (e.g., irrigation frequency in soil studies) or site-specific binding heterogeneity to resolve contradictions .
Q. What role does this compound play in optimizing perovskite solar cell efficiency?
- Methodological Answer : Similar to phenylethylammonium bromide (PEABr) in perovskite layers, this compound may passivate surface defects, enhancing charge transport. Experimental validation involves:
- SS-PL Spectroscopy : Measures trap-state reduction.
- UPS/XPS : Analyzes energy-level alignment at interfaces.
Reference methodologies from perovskite device studies .
Q. How can adsorption efficiency of this compound in mesoporous materials be optimized?
- Methodological Answer :
- Design of Experiments (DoE) : Vary parameters like pH, temperature, and surfactant concentration using response surface methodology.
- Characterization : BET surface area analysis and SEM imaging quantify pore structure and adsorption capacity.
CTAB-templated kaolin optimization provides a validated framework .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
